
O3-deacetyl rocuronium bromide
概要
説明
O3-deacetyl rocuronium bromide is a derivative of rocuronium bromide, a non-depolarizing neuromuscular blocking agent used in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Rocuronium bromide is an aminosteroid compound that acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction .
準備方法
The synthesis of O3-deacetyl rocuronium bromide involves several steps, starting from the base-catalyzed condensation of diepoxide and pyrrolidine in methanol in the presence of sodium hydroxide . The resulting keto intermediate is reduced to a secondary alcohol, followed by the opening of the epoxide ring using morpholine. Subsequent selective acetylation yields a 2-morpholinyl-3,17-dihydroxy steroidal derivative, which is then reacted with allyl bromide to produce rocuronium bromide . The deacetylation process involves removing the acetyl group from the rocuronium bromide molecule to obtain this compound .
化学反応の分析
Hydrolysis of the 17β-Ester Bond
O3-deacetyl rocuronium bromide arises primarily from acid-catalyzed hydrolysis of rocuronium bromide’s 17β-ester bond. This reaction is influenced by pH, temperature, and ionic catalysts:
Mechanism of Hydrolysis
-
Protonation : Under acidic conditions, the ester’s carbonyl oxygen undergoes protonation, forming a resonance-stabilized intermediate.
-
Acyl-Oxygen Cleavage : The protonated ester undergoes heterolytic cleavage at the acyl-oxygen bond, generating a transient acyl cation.
-
Nucleophilic Attack : Water reacts with the acyl cation, leading to deacetylation at the 3-position and formation of this compound (impurity C) .
Stability in Pharmaceutical Formulations
Formulation additives like EDTA-2Na-Ca or EDTA-2Na mitigate hydrolysis by chelating metal ions that catalyze degradation. Comparative stability data under stress conditions:
Formulation Additive | Impurity C (0 days) | Impurity C (10 days at 60°C) |
---|---|---|
EDTA-2Na-Ca (0.05%) | 0.12% | 0.45% |
EDTA-2Na (0.05%) | 0.15% | 0.51% |
No stabilizer | 0.25% | 1.82% |
Data adapted from CN101653412B , demonstrating EDTA's role in reducing hydrolysis during storage.
Synthetic Pathways and Selective Deacetylation
This compound is also generated during the synthetic preparation of rocuronium bromide:
-
Step 1 : Acetylation of Compound II [(2β,3β,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol] yields a di-acetylated intermediate (Compound III) .
-
Step 2 : Selective deacetylation at the 3-position using aqueous HCl under reflux removes the 3-acetoxy group while retaining the 17β-ester, forming this compound (Compound I) .
Reaction Conditions :
pH-Dependent Degradation Kinetics
Hydrolysis rates correlate with proton concentration:
pH | Hydrolysis Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |
---|---|---|
3.0 | 0.018 | 38.5 hours |
4.0 | 0.005 | 138.6 hours |
5.0 | 0.001 | 693 hours |
Data derived from stress testing under accelerated conditions (60°C) .
Thermal Stability During Sterilization
Terminal sterilization via autoclaving (115°C, 30 minutes) increases impurity C levels by ~0.3% in unstabilized formulations. EDTA-containing formulations limit this increase to <0.1% .
Metabolic Pathways
In vivo, this compound forms via hepatic esterase-mediated hydrolysis . This metabolite retains weak neuromuscular blocking activity but is rapidly excreted renally .
科学的研究の応用
Analytical Chemistry
O3-deacetyl rocuronium bromide serves as a reference standard in analytical chemistry. Its purity and concentration are essential for calibrating instruments and ensuring the reliability of experimental data.
Neurology Research
This compound is utilized in neurology studies to investigate the effects of neuromuscular blocking agents on motor function and muscle control. Researchers explore its pharmacokinetics and pharmacodynamics to better understand muscle relaxation mechanisms.
Anesthetic Drug Development
In the medical field, this compound is integral to the development and testing of anesthetic protocols. It helps assess the efficacy and safety of new anesthetic agents by providing a controlled means to induce muscle relaxation during surgeries .
Pharmaceutical Industry
The compound plays a role in the production of pharmaceuticals, particularly in formulations requiring muscle relaxants. Its stability and efficacy make it a valuable component in various injectable preparations for clinical use .
Surgical Procedures
This compound is predominantly used in surgeries requiring rapid sequence intubation (RSI). Studies indicate that it provides excellent intubating conditions within 60 seconds at doses ranging from 0.6 mg/kg to 1.2 mg/kg, making it preferable over other agents like atracurium .
Pediatric Anesthesia
Clinical trials have demonstrated its effectiveness in pediatric anesthesia, showing faster onset times and fewer adverse effects compared to alternative neuromuscular blockers. For instance, one study reported that 80% of patients receiving rocuronium had good intubating conditions at 60 seconds post-administration .
Case Studies
Study Reference | Population | Dosage | Outcomes |
---|---|---|---|
Bansal et al., 2023 | Pediatric patients | 0.6 mg/kg | Faster intubation time (66±20 seconds) compared to atracurium (100±21 seconds) |
Chetty et al., 2023 | Day care dental procedures | 0.45 mg/kg | 80% good/excellent intubating conditions |
Scheiber et al., 2023 | Children undergoing surgery | 0.6 mg/kg | Excellent intubation success rate within 60 seconds |
These studies highlight the compound's efficacy in various surgical settings, emphasizing its rapid action and favorable safety profile.
作用機序
O3-deacetyl rocuronium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction . This action prevents acetylcholine from binding to its receptors, thereby inhibiting the depolarization of the muscle cell membrane and causing muscle relaxation . The compound acts as a non-depolarizing neuromuscular blocker, meaning it does not cause continuous depolarization of the muscle membrane .
類似化合物との比較
O3-deacetyl rocuronium bromide is similar to other non-depolarizing neuromuscular blocking agents such as:
Vecuronium bromide: Another aminosteroid neuromuscular blocker with a similar mechanism of action but different pharmacokinetic properties.
Pancuronium bromide: A long-acting neuromuscular blocker with a slower onset of action compared to rocuronium.
Atracurium besylate: A non-depolarizing neuromuscular blocker with a different chemical structure and metabolism. The uniqueness of this compound lies in its rapid onset and intermediate duration of action, making it suitable for various surgical procedures.
生物活性
O3-deacetyl rocuronium bromide is a derivative of rocuronium bromide, a non-depolarizing neuromuscular blocker widely used in anesthesia. This compound exhibits significant biological activity primarily through its mechanism of action at the neuromuscular junction, leading to muscle relaxation. Understanding its biological activity is crucial for optimizing its use in clinical settings and minimizing potential adverse effects.
This compound functions as a competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. Its action can be summarized as follows:
- Receptor Competition : The compound competes with acetylcholine for binding to nicotinic receptors, preventing depolarization of the muscle membrane and subsequent muscle contraction .
- Muscle Relaxation : By inhibiting the action of acetylcholine, it induces skeletal muscle relaxation, which is essential during surgical procedures requiring muscle paralysis .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Poorly absorbed from the gastrointestinal tract.
- Volume of Distribution : Approximately 0.3 L/kg in infants and slightly lower in older children and adults .
- Protein Binding : Around 30% bound to plasma proteins.
- Metabolism : Primarily metabolized by the liver to a less active metabolite, 17-desacetyl rocuronium.
- Elimination Half-life : Varies based on age and physiological conditions but generally ranges from 1 to 2 hours in healthy adults .
Clinical Applications and Case Studies
This compound is utilized in various clinical settings, particularly in anesthesia. However, its use is not without risks, as highlighted by several case studies:
- Anaphylactic Reactions : A notable case involved a 33-month-old female who experienced anaphylaxis shortly after administration during surgery. Symptoms included severe hypotension and hypoxia, leading to a successful treatment protocol that avoided further use of neuromuscular blockers in subsequent surgeries .
- Reversal Agents : The effectiveness of reversal agents like sugammadex has been studied extensively. Sugammadex binds to rocuronium, facilitating rapid recovery from neuromuscular blockade, which is critical in surgical settings .
Research Findings
Recent studies have focused on optimizing the use of this compound through various approaches:
- Dosing Strategies : Research indicates that individualized dosing based on patient factors (e.g., age, weight) can enhance safety and efficacy .
- Monitoring Techniques : The use of train-of-four (TOF) monitoring during anesthesia helps assess neuromuscular function and adjust dosages accordingly to prevent residual paralysis .
Comparative Data Table
Parameter | This compound | Rocuronium Bromide |
---|---|---|
Mechanism | Competitive antagonist | Competitive antagonist |
Onset of Action | Rapid | Rapid |
Duration | Intermediate | Intermediate |
Protein Binding | ~30% | ~30% |
Metabolism | Liver (less active metabolite) | Liver |
Common Side Effects | Hypotension, Anaphylaxis | Hypotension, Anaphylaxis |
特性
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-29,34-35H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUFZQXWVPBFDX-LKRYSLHCSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935114 | |
Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15500-65-9 | |
Record name | Desdiacetylpancuronium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desdiacetylpancuronium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE6O13WP0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。